1-[1-(2-Chlorophenyl)vinyl]pyridinium
Description
1-[1-(2-Chlorophenyl)vinyl]pyridinium is a pyridinium-based compound with the molecular formula C₁₃H₁₁ClN⁺ and a molar mass of 216.68614 g/mol . Its structure features a pyridinium cation linked to a 2-chlorophenyl group via a vinyl bridge, conferring both aromatic and ionic characteristics.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN.BF4/c1-11(15-9-5-2-6-10-15)12-7-3-4-8-13(12)14;2-1(3,4)5/h2-10H,1H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPRUQZMNYNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C(C1=CC=CC=C1Cl)[N+]2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[1-(2-Chlorophenyl)vinyl]pyridinium typically involves the reaction of 2-chlorobenzaldehyde with pyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[1-(2-Chlorophenyl)vinyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-[1-(2-Chlorophenyl)vinyl]pyridinium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorophenyl)vinyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chlorophenyl)pyridinium Chloride
1-(2-Bromophenyl)pyridinium Chloride
Table 1: Comparison of Halogen-Substituted Pyridinium Derivatives
| Compound | Substituent | Zone of Inhibition (mm, E. coli) | Rf Value |
|---|---|---|---|
| 1-(2-Chlorophenyl)pyridinium | Cl | 13 ± 0.11 | 0.226 |
| 1-(2-Bromophenyl)pyridinium | Br | 11 ± 0.43 | 0.246 |
Key Insight : The chloro substituent enhances antibacterial activity and polarity compared to bromo, likely due to chlorine’s higher electronegativity and smaller atomic radius, improving interactions with bacterial targets .
Bulky Substituent-Containing Pyridinium Salts
1-(1-Adamantyl)pyridinium Bromide
- Structure : Adamantyl group (bulky tricyclic hydrocarbon) attached to pyridinium.
- Properties :
Key Insight : Bulky substituents like adamantyl increase thermal stability but may reduce solubility in polar solvents.
Amino-Functionalized Pyridinium Derivatives
1-(2-((2-Chlorophenyl)amino)ethyl)-4-methylpyridinium Chloride
- Structure: Contains an aminoethyl linker and a methyl group on the pyridinium ring.
- Applications: Likely explored for targeted drug delivery due to tunable interactions.
Non-Pyridinium Analogues with 2-Chlorophenyl Moieties
1-(2-Chlorophenyl)-2-thiourea
- Structure : Thiourea group instead of pyridinium.
- Applications : Used as an herbicide due to its enzyme-inhibiting properties .
Key Insight : Replacement of the pyridinium cation with neutral functional groups shifts applications from antimicrobial to agrochemical roles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
